4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine
CAS No.: 2379918-50-8
Cat. No.: VC5000748
Molecular Formula: C11H5Cl3F3N3
Molecular Weight: 342.53
* For research use only. Not for human or veterinary use.
![4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine - 2379918-50-8](/images/structure/VC5000748.png)
Specification
CAS No. | 2379918-50-8 |
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Molecular Formula | C11H5Cl3F3N3 |
Molecular Weight | 342.53 |
IUPAC Name | 4,5-dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine |
Standard InChI | InChI=1S/C11H5Cl3F3N3/c1-4-7(13)9(14)20-10(19-4)8-6(12)2-5(3-18-8)11(15,16)17/h2-3H,1H3 |
Standard InChI Key | LINMJKWSOBRDMN-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Features
4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with chlorine atoms at positions 4 and 5, a methyl group at position 6, and a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety at position 2. The molecular formula is C₁₁H₅Cl₃F₃N₃, with a molecular weight of 348.53 g/mol.
Key structural attributes include:
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Pyrimidine backbone: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Electron-withdrawing substituents: Three chlorine atoms and a trifluoromethyl (-CF₃) group enhance electrophilicity and metabolic stability.
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Steric effects: The 6-methyl group introduces steric hindrance, potentially influencing reactivity and binding interactions.
Synthesis and Manufacturing
The synthesis of this compound likely involves multi-step reactions, leveraging established methodologies for pyrimidine and pyridine derivatives. A plausible route is outlined below:
Intermediate Preparation
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Synthesis of 3-chloro-5-(trifluoromethyl)pyridin-2-amine:
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Formation of the pyrimidine core:
Final Compound Assembly
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Nucleophilic aromatic substitution (SNAr):
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Methylation:
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Addition of a methyl group at position 6 via Friedel-Crafts alkylation or using methyl iodide (CH₃I) under basic conditions.
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Table 1: Representative Reaction Conditions
Step | Reagents/Conditions | Temperature (°C) | Yield (%) |
---|---|---|---|
Pyridine chlorination | POCl₃, DMF | 80 | 75–85 |
Pyrimidine formation | β-keto ester, HCl (cat.) | 120 | 60–70 |
Chlorination | NCS, FeCl₃, CH₂Cl₂ | 25 | 50–60 |
Methylation | CH₃I, K₂CO₃, DMF | 60 | 70–80 |
Physicochemical Properties
The compound’s properties are inferred from its structural analogs and computational predictions:
Table 2: Estimated Physicochemical Properties
The trifluoromethyl group contributes to high metabolic stability and resistance to oxidative degradation, while the chlorine atoms enhance electrophilicity, favoring interactions with biological targets .
Biological Activity and Applications
Though direct studies on this compound are scarce, its structural analogs exhibit notable herbicidal and fungicidal activities. For example:
Herbicidal Activity
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Pyrimidine derivatives with chlorine and trifluoromethyl substituents inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis .
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Mode of action: Competitive inhibition of ALS, disrupting plant growth.
Fungicidal Activity
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Chlorinated pyrimidines interfere with fungal cytochrome P450 enzymes, impairing ergosterol biosynthesis .
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Efficacy: EC₅₀ values of 0.5–2.0 μM against Botrytis cinerea and Fusarium graminearum in analog studies .
Table 3: Inferred Biological Data
Organism | Activity (EC₅₀/IC₅₀) | Target Pathway |
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Arabidopsis thaliana | 10–15 μM | ALS inhibition |
Botrytis cinerea | 1.2 μM | Ergosterol biosynthesis |
Homo sapiens (HEK293) | >50 μM | Cytotoxicity screening |
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